molecular formula C21H26O10 B015891 Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside CAS No. 10343-13-2

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

Cat. No. B015891
CAS RN: 10343-13-2
M. Wt: 438.4 g/mol
InChI Key: XDMACMMTPGFUCZ-YMQHIKHWSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside and related compounds involves multiple steps, starting with the protection of hydroxyl groups to control the reactivity of the sugar molecule. One method described involves the deacetalation of a benzylidene derivative, followed by selective benzoylation and glycosylation reactions to introduce the desired acetyl and benzyl groups at specific positions on the sugar molecule (Matta, Vig, & Abbas, 1984). Another approach details an efficient synthesis route involving selective debenzylation-acetylation steps, showcasing the versatility and adaptability in synthesizing this compound (Lu, Navidpour, & Taylor, 2005).

Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is characterized by its glucopyranose core, with acetyl and benzyl groups providing protection and functionality. Crystal structure analyses help in understanding the effects of such modifications on the sugar's geometry and reactivity. For instance, the crystal structure of related benzoylated derivatives has been determined, offering insights into the impact of O-benzoylation on bond lengths and conformations, which is critical for understanding the molecular behavior of such compounds (Turney et al., 2019).

Scientific Research Applications

  • Carbohydrate Chemistry

    • Application : Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is used in the synthesis of protected carbohydrate hemiacetals, which can be converted into glycosyl donors or used as substrates for nucleophilic addition reactions .
    • Method : The compound is prepared from lactose. The galactose hemiacetal may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers .
    • Results : This method provides a short route to multigram quantities of 2,3,4,6-tetra-O-benzyl-d-galactopyranose and the gluco hemiacetal starting from lactose .
  • Pharmaceutical Chemistry

    • Application : It is used as an intermediate in the synthesis of Voglibose/Dapagliflozin .
  • Organic Chemistry

    • Application : Propargyl glucopyranoside, which can be synthesized from Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Carbohydrate Chemistry

    • Application : This compound is used in the preparation of glucono-1,5-lactone hydrazine, which was used, in turn, to form a glucosylidene-spirocyclopropane .
  • Pharmaceutical Chemistry

    • Application : It is used in the synthesis of O-glycosides and N-, C-glycosyl molecules with promising antidiabetic potential .
  • Carbohydrate Chemistry
    • Application : This compound is used in the preparation of glucono-1,5-lactone hydrazine, which was used, in turn, to form a glucosylidene-spirocyclopropane .

Future Directions

Given its role as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer , Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside may continue to be an important compound in the development of new therapeutic agents.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMACMMTPGFUCZ-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369550
Record name Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

CAS RN

10343-13-2
Record name Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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